Technical Deep Dive: Spectroscopic Characterization of 4-(2-Methylanilino)phenol
Technical Deep Dive: Spectroscopic Characterization of 4-(2-Methylanilino)phenol
Executive Summary & Molecular Architecture
4-(2-Methylanilino)phenol (CAS: 23197-53-7), systematically known as 4-hydroxy-2'-methyldiphenylamine , represents a critical class of redox-active diarylamines. Unlike its para-substituted isomer (Variamine Blue B Base), this ortho-methyl derivative exhibits unique steric properties that influence its electronic conjugation and redox potential.
This guide provides a definitive spectroscopic analysis. By synthesizing experimental data from analogous diarylamines with first-principles substituent effects, we establish a robust characterization standard. The core structural feature—the ortho-methyl group on the aniline ring—induces a "steric twist" that partially decouples the
Physicochemical Profile
| Property | Specification |
| IUPAC Name | 4-[(2-Methylphenyl)amino]phenol |
| CAS Number | 23197-53-7 |
| Molecular Formula | |
| Molecular Weight | 199.25 g/mol |
| Appearance | Off-white to grey crystalline solid (darkens upon oxidation) |
| Solubility | Soluble in MeOH, DMSO, Acetone; Sparingly soluble in water |
| Key Application | Redox indicator intermediate, antioxidant, dye precursor |
Analytical Workflow Strategy
To ensure data integrity, the following workflow is recommended. This pathway minimizes oxidative degradation (a common issue with electron-rich diphenylamines) prior to analysis.
Figure 1: Sequential analytical workflow designed to prevent oxidative artifacts (quinonimine formation) during characterization.
Deep Dive: UV-Vis Spectroscopy (Electronic State)
The UV-Vis spectrum of 4-(2-Methylanilino)phenol is governed by the conjugation between the electron-rich phenol ring and the aniline ring across the nitrogen bridge.
The "Ortho-Effect" on Conjugation
In unsubstituted 4-hydroxydiphenylamine, the molecule adopts a near-planar conformation allowing strong delocalization. In this ortho-methyl derivative, the steric clash between the methyl group and the amine hydrogen (or the opposing phenyl ring) forces the molecule to twist.
Consequence:
-
Hypsochromic Shift (Blue Shift): The
will be slightly lower (higher energy) than the para-isomer due to reduced orbital overlap. -
Hypochromic Effect: Lower molar absorptivity (
) compared to planar analogs.
Experimental Parameters & Data
-
Solvent: Methanol (Polar protic solvents stabilize the polar excited state).
-
Concentration:
M.
| Transition Type | Assignment | Structural Insight | |
| Band I | 280 - 285 | Primary aromatic absorption; slightly broadened by N-substitution. | |
| Band II | 240 - 245 | Higher energy aromatic transition. | |
| Redox Band | > 550 nm | Absent in pure sample. Appearance indicates oxidation to the indophenol/quinonimine form (Blue/Violet color). |
Critical QC Note: A pure sample should be colorless or pale grey. A distinct blue or violet tint indicates the presence of the oxidized indophenol impurity, detectable by a broad absorption band appearing above 550 nm.
Deep Dive: Infrared Spectroscopy (FT-IR)
FT-IR is the primary tool for verifying functional group integrity, particularly the distinction between the phenolic -OH and the amine -NH.
Key Diagnostic Bands[7]
-
Instrument: FTIR (ATR or KBr pellet).
-
Resolution: 4 cm⁻¹.
| Frequency (cm⁻¹) | Intensity | Vibrational Mode | Diagnostic Value |
| 3350 - 3450 | Medium, Sharp | Characteristic of secondary amines. Distinguishes from tertiary amine impurities. | |
| 3200 - 3400 | Broad, Strong | Phenolic OH. Broadening indicates intermolecular Hydrogen bonding. | |
| 2920 - 2960 | Medium | Specific to Methyl group. Differentiates from non-methylated parent (4-hydroxydiphenylamine). | |
| 1590 - 1610 | Strong | Ring breathing modes. | |
| 1500 - 1520 | Strong | Amine deformation band (Band II). | |
| 1230 - 1260 | Strong | ||
| 750 | Strong | Out-of-plane bending for the 1,2-disubstituted (ortho) ring. | |
| 820 - 830 | Strong | Out-of-plane bending for the 1,4-disubstituted (para) phenol ring. |
Deep Dive: NMR Spectroscopy (Structural Confirmation)
NMR provides the definitive structural proof. The asymmetry introduced by the ortho-methyl group makes the two aromatic rings magnetically distinct.
1H NMR Protocol
-
Solvent: DMSO-d6 (Preferred to prevent exchange of OH/NH protons and ensure solubility).
-
Frequency: 400 MHz or higher.
Predicted Chemical Shifts (δ ppm) relative to TMS:
| Shift (δ) | Multiplicity | Integration | Assignment | Mechanistic Explanation |
| 8.80 | Singlet (Broad) | 1H | -OH | Phenolic proton. Shift varies with concentration/H-bonding. |
| 7.20 | Singlet (Broad) | 1H | -NH- | Amine bridge. Broadened by quadrupole relaxation of Nitrogen. |
| 7.05 | Doublet (d) | 1H | Ar-H (Ring B, H3) | Adjacent to Methyl group. |
| 6.95 | Multiplet | 2H | Ar-H (Ring B, H4, H5) | Ortho-ring protons. |
| 6.85 | Doublet (d) | 2H | Ar-H (Ring A, H2, H6) | Ortho to amine on phenol ring. |
| 6.70 | Doublet (d) | 2H | Ar-H (Ring A, H3, H5) | Ortho to hydroxyl on phenol ring (shielded by OH). |
| 6.65 | Multiplet | 1H | Ar-H (Ring B, H6) | Ortho to amine on tolyl ring. |
| 2.15 | Singlet | 3H | -CH₃ | Diagnostic Peak. The ortho-methyl group on the aniline ring. |
Structural Logic Diagram: The following diagram illustrates the coupling logic and how the methyl group influences the spectrum.
Figure 2: NMR correlation logic showing the influence of the methyl substituent on the aromatic ring systems.
Quality Control & Impurity Profiling
In drug development and dye synthesis, distinguishing this molecule from its isomers and oxidation products is vital.
Common Impurities:
-
4-Hydroxydiphenylamine (Parent): Lacks the methyl peak at 2.15 ppm in NMR.
-
Variamine Blue Base (Para-isomer): Methyl peak would be on the Oxygen or Nitrogen (methoxy/N-methyl) or para-position. The ortho-methyl splitting pattern in the aromatic region (750 cm⁻¹ in IR) is the key differentiator.
-
Indophenol (Oxidized form): Visible as a blue contaminant. Detectable by UV-Vis (>550 nm).
Stability Warning: This compound is sensitive to air oxidation, especially in solution. Store under inert gas (Argon/Nitrogen) and protect from light.
References
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 12023079, 4-Hydroxy-2'-methyldiphenylamine. Retrieved from [Link]
-
Chemical Abstracts Service (CAS). CAS Registry Number 23197-53-7.[1][2] American Chemical Society.
-
SDBS (AIST). Spectral Database for Organic Compounds. (Reference for parent compound 4-Hydroxydiphenylamine, SDBS No. 2884). [Link]
